molecular formula C13H13ClN2 B1418616 [(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine CAS No. 1154311-80-4

[(4-Chlorophenyl)(pyridin-4-yl)methyl](methyl)amine

Cat. No.: B1418616
CAS No.: 1154311-80-4
M. Wt: 232.71 g/mol
InChI Key: HGDHOPJXVGUTHO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyridin-4-yl)methylamine is an organic compound with the molecular formula C13H13ClN2.

Mechanism of Action

Target of Action

The primary target of (4-Chlorophenyl)(pyridin-4-yl)methylamine is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in various diseases, including cancer, where angiogenesis contributes to tumor growth and metastasis.

Preparation Methods

The synthesis of (4-Chlorophenyl)(pyridin-4-yl)methylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Chemical Reactions Analysis

(4-Chlorophenyl)(pyridin-4-yl)methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols.

Comparison with Similar Compounds

(4-Chlorophenyl)(pyridin-4-yl)methylamine can be compared with other similar compounds, such as N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, N-(pyridin-4-yl)pyridin-4-amine derivatives have been studied for their potential use in non-linear optics and other applications . The unique combination of the 4-chlorophenyl and pyridin-4-yl groups in (4-Chlorophenyl)(pyridin-4-yl)methylamine contributes to its distinct chemical and biological properties.

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 4-aminopyridine
  • 4–4′-dipyridylamine
  • tris(pyridin-4-yl)amine

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-15-13(11-6-8-16-9-7-11)10-2-4-12(14)5-3-10/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDHOPJXVGUTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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